(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid
Description
“(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is particularly used for the protection of amines, preventing them from reacting during certain chemical reactions .
Synthesis Analysis
The synthesis of compounds containing the Boc group can be achieved through various methods. One such method involves the use of oxalyl chloride for the selective deprotection of the Boc group from a structurally diverse set of compounds . This method is mild and can be performed under room temperature conditions, with yields up to 90% . Another method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of “(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” is characterized by the presence of a Boc group, which consists of a carbonyl (C=O) group and a tert-butyl group (C(CH3)3) attached to an oxygen atom . The compound also contains an amino group (NH2) and a carboxylic acid group (COOH).Chemical Reactions Analysis
The Boc group in “(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” can undergo various chemical reactions. One notable reaction is its deprotection using oxalyl chloride . This reaction involves the removal of the Boc group, leaving behind the amine group .Scientific Research Applications
Synthesis of Aldehyde Building Blocks : This compound is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial for the combinatorial solid-phase synthesis of peptide isosteres. The synthesis involves facile steps and yields aldehydes under various acidic conditions. This application is significant for developing novel peptides and related compounds (Groth & Meldal, 2001).
Divergent and Solvent Dependent Reactions : It is involved in divergent and solvent-dependent reactions with enamines. These reactions lead to the synthesis of various compounds like 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, demonstrating its versatility in organic synthesis (Rossi et al., 2007).
Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group : The tert-butyloxycarbonyl group, a key component of this compound, is used for quantitative cleavage from N-blocked amino acids and peptides. This method is rapid, simple, and plays a critical role in the analysis and determination of amino acid derivatives (Ehrlich-Rogozinski, 1974).
Synthesis of Amino Acid-Based Polyacetylenes : This compound is utilized in the synthesis of novel amino acid-derived acetylene monomers, which are essential in the study of the properties of polymers formed from these monomers. Such polymers have specific rotations and conformational properties, making them important in material science (Gao, Sanda, & Masuda, 2003).
Improved Selectivity in Removal of the Tert.-Butyloxycarbonyl Group : It plays a role in improving the selectivity of the removal of the tert-butyloxycarbonyl group from amino acids. This has implications in peptide synthesis, where selective deprotection is often required (Bodanszky & Bodanszky, 2009).
Activation of Carboxylic Acids : The compound is relevant in the activation of carboxylic acids as their active esters, leading to efficient formation of amides or peptides. This application is critical in peptide synthesis and the study of amino acid derivatives (Basel & Hassner, 2002).
properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMLDXQOFMMED-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443488 | |
Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid | |
CAS RN |
79839-26-2 | |
Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.